molecular formula C7H13NO4S B4992731 NoName

NoName

Cat. No. B4992731
M. Wt: 207.25 g/mol
InChI Key: DVPMUQUCSATMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NoName is a chemical compound that has gained popularity in scientific research in recent years. It is a synthetic compound that has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in medicine.

Scientific Research Applications

Geometric Deep Learning

  • Overview : This study discusses the application of deep neural networks, particularly geometric deep learning, in processing non-Euclidean data like social networks and sensor networks. It highlights the challenges and opportunities in handling complex geometric data using machine learning techniques (Bronstein et al., 2016).

Non-POU Domain-Containing Octamer-Binding Protein (NONO)

  • Research Challenges : Addressing the difficulties encountered in research involving the NONO protein, including problems with sample aggregation and data collection, and offering solutions to these issues (Knott et al., 2016).

Linkage of Science Research and Technology Development

  • Genetic Engineering : This paper demonstrates the connection between scientific research and technology development, using genetic engineering as a case study. It emphasizes the significant impact of scientific research on technological advancements (Lo, 2009).

Use of Primates in Research

  • Biomedical Research : Research involving nonhuman primates plays a crucial role in various areas of biomedical and biological research due to their similarity to humans in multiple aspects (Phillips et al., 2014).

Morinda citrifolia (Noni)

  • Therapeutic Effects : This study reviews the therapeutic effects of Morinda citrifolia (Noni), highlighting its uses in traditional medicine and its potential in modern scientific research (Wang et al., 2002).

NONO in Genetic Research

  • Genomic Studies : The generation of a NONO knockout stem cell line using CRISPRISPR/Cas9 genome editing is explored, providing a platform for studying the pathogenic mechanisms of various diseases related to NONO mutations (Yi et al., 2020).

Nonclinical Statistics in Pharmaceutical Industry

  • Statistical Applications : This paper discusses the use of nonclinical statistical applications in the pharmaceutical industry, covering areas such as drug safety, toxicology, and manufacturing controls (Altan & Kolassa, 2019).

NONO and Cancer Research

  • Biological Function and Cancer : This review focuses on the multifunctional nuclear protein NONO and its implications in cell proliferation, apoptosis, and tumorigenesis, highlighting its potential as a biomarker or therapeutic target in cancer treatment (Feng et al., 2020).

Cultural Soundscapes in Museum Education

  • Acoustic Aspects of Cultures : Research on 'The Sounding Museum' project, which focuses on presenting cultural soundscapes in a museum setting, specifically at the Nordamerika Native Museum (NONAM) (Schoer, 2009).

Mentoring in Scientific Research

  • Non-governmental Universities : Analysis of the challenges and strategies for mentoring young teachers in scientific research teams in non-governmental universities (Guil, 2015).

properties

IUPAC Name

methyl 2-(diethyl-λ4-sulfanylidene)-2-nitroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-4-13(5-2)6(8(10)11)7(9)12-3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPMUQUCSATMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=C(C(=O)OC)[N+](=O)[O-])CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: While the provided research mentions this compound as a potent inhibitor of PSEN-1 binding, [] the specific mechanism of action and downstream effects are not elaborated upon. Further research is needed to understand its precise interaction and consequences.

A: The research does not provide details about NoName 3's interaction with amyloid-beta plaques. [] Its primary focus seems to be on inhibiting PSEN-1 binding.

A: The research papers do not provide the molecular formula or weight of this compound. []

A: Unfortunately, the provided research abstracts do not mention any spectroscopic data for this compound 3. []

A: None of the provided research papers mention any catalytic properties associated with compounds named "this compound." [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: Yes, researchers have developed an atom-based 3D-QSAR model for 2,4-disubstituted imidazopyridines with promising statistical parameters for predicting anti-malarial activity. []

A: The molecular docking studies utilized Schrödinger’s molecular modeling package (2020_4) to investigate the interactions of these compounds with their targets. []

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